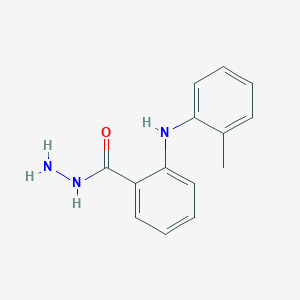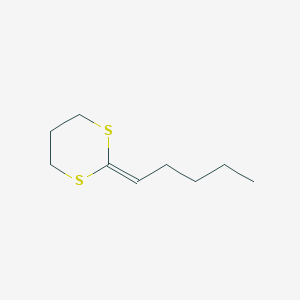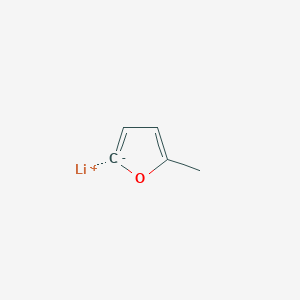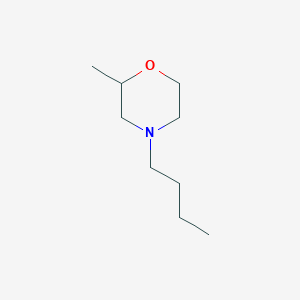
9-(2,2-Dichlorocyclopropyl)carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,2-Dichlorocyclopropyl)carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a dichlorocyclopropyl group attached to the nitrogen atom of the carbazole ring. Carbazole derivatives are known for their diverse applications in organic chemistry, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane under specific conditions. One common method involves the use of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) as the solvent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,2-Dichlorocyclopropyl)carbazole undergoes various chemical reactions, including:
Alcoholysis: Reaction with alcohols in the presence of t-BuOK and DMSO, leading to the formation of N-(1-alkoxy-2-propynyl) derivatives.
Hydrolysis: Reaction with aqueous dioxane in the presence of sulfuric acid, yielding heterocyclic amines and 2-propynal.
Common Reagents and Conditions
Alcoholysis: t-BuOK, DMSO, and alcohols (e.g., methanol, isopropyl alcohol).
Hydrolysis: Aqueous dioxane and sulfuric acid.
Major Products Formed
Alcoholysis: N-(1-alkoxy-2-propynyl) derivatives.
Hydrolysis: Heterocyclic amines and 2-propynal.
Aplicaciones Científicas De Investigación
9-(2,2-Dichlorocyclopropyl)carbazole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the electron-donating properties of the carbazole ring and the electron-withdrawing nature of the dichlorocyclopropyl group. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)carbazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
53828-69-6 |
|---|---|
Fórmula molecular |
C15H11Cl2N |
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
9-(2,2-dichlorocyclopropyl)carbazole |
InChI |
InChI=1S/C15H11Cl2N/c16-15(17)9-14(15)18-12-7-3-1-5-10(12)11-6-2-4-8-13(11)18/h1-8,14H,9H2 |
Clave InChI |
IBFIOKPQHQXXKQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene](/img/structure/B14639150.png)

![Cyclopentanone, 2-[bis(4-methylphenyl)methylene]-](/img/structure/B14639166.png)


![4-Thiazolidinone, 5-[(4-methoxyphenyl)methylene]-3-phenyl-2-thioxo-](/img/structure/B14639184.png)


![2-Cyclopropyl-9-[3-(dimethylamino)propyl]-9H-thioxanthen-9-OL](/img/structure/B14639194.png)
![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)


